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Compound of Interest

Methyl 2,4-difluoro-5-
Compound Name: ,
nitrobenzoate

Cat. No.: B146560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Methyl 2,4-
difluoro-5-nitrobenzoate, a compound of interest in synthetic chemistry and drug discovery.
Due to the limited availability of published experimental spectra for this specific molecule, this
document presents predicted data based on the analysis of structurally analogous compounds
and established spectroscopic principles. The provided experimental protocols are generalized
and serve as a starting point for laboratory investigation.

Chemical Structure and Properties

o |[UPAC Name: Methyl 2,4-difluoro-5-nitrobenzoate
« CAS Number: 125568-71-0[1]

e Molecular Formula: CsHsF2NOa4[1]

e Molecular Weight: 217.13 g/mol [1][2]

o Appearance: White to brown crystalline powder[3]

e Melting Point: 73.0 - 83.0 °C[3]
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Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Methyl 2,4-difluoro-5-nitrobenzoate.

Predicted *H NMR Spectral Data

The H NMR spectrum is expected to show signals corresponding to the aromatic protons and
the methyl ester group. The electron-withdrawing nature of the nitro group and the fluorine
atoms will significantly influence the chemical shifts of the aromatic protons, pushing them

downfield.
) Predicted
Predicted ) )
Proton _ . Predicted Coupling _
) Chemical Shift o Integration
Assignment Multiplicity Constant (J,
(3, ppm)
Hz)
) Doublet of JHF = 8-10, JHH
H-6 (Aromatic) ~83-85 1H
doublets (dd) = 2-3
) Doublet of JHF = 10-12,
H-3 (Aromatic) ~7.4-7.6 1H
doublets (dd) JHH = 2-3
-OCHs (Ester) ~3.9-4.0 Singlet (s) N/A 3H

Predicted **C NMR Spectral Data

The 13C NMR spectrum will display signals for the eight carbon atoms in the molecule. The
chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of

the ester appearing significantly downfield.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Ester) ~ 163 - 165

C-F (C-2, C-4) ~ 150 - 160 (with C-F coupling)
C-NO:2 (C-5) ~ 140 - 145

Aromatic C-H (C-3, C-6) ~115-125

Aromatic C-COOCHs (C-1) ~120-130

-OCHs (Ester) ~b52-54

Predicted °F NMR Spectral Data

The °F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is
expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling

to each other and to the neighboring protons.

) ] Predicted Chemical ) o Predicted Coupling
Fluorine Assignment _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
Doublet of doublets JFF = 20-30, JFH = 8-
F at C-2 -110to -120
(dd) 10
Doublet of doublets JFF = 20-30, JFH =
FatC-4 -130 to -140
(dd) 10-12

Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.
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Predicted Absorption Range

Functional Group Intensity
(cm~)

C-H (Aromatic) 3100 - 3000 Medium
C-H (Methyl) 2960 - 2850 Medium
C=0 (Ester) 1735- 1715 Strong
N-O (Nitro, asymmetric) 1550 - 1515 Strong
N-O (Nitro, symmetric) 1360 - 1335 Strong
C-F (Aromatic) 1250 - 1100 Strong
C-O (Ester) 1300 - 1200 Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule.

lon Predicted m/z Description

[M]*+ 217.02 Molecular lon

[M - OCHs]* 186.01 Loss of methoxy radical
[M - NO2]*+ 171.02 Loss of nitro group

[M - COOCHs]* 158.01 Loss of methyl ester group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2,4-difluoro-5-
nitrobenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).[4]
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Filter the solution into a clean NMR tube.
 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-
to-noise ratio. Use a standard pulse sequence.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be necessary due to the lower natural abundance of 13C.

o 1%F NMR: Acquire the spectrum using a suitable pulse sequence for fluorine nuclei.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the thin solid film method is commonly used.
Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or
acetone), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to
evaporate, leaving a thin film of the compound.[5]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400
cm~1).[6]

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 pg/mL)
in a suitable volatile solvent such as methanol or acetonitrile.[7]

 Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).[8][9]

o Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the
molecular ion and key fragment ions.[10]

Experimental and Analytical Workflow
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The following diagram illustrates a typical workflow for the spectral characterization of a novel
or synthesized organic compound like Methyl 2,4-difluoro-5-nitrobenzoate.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectral analysis of Methyl 2,4-difluoro-
5-nitrobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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